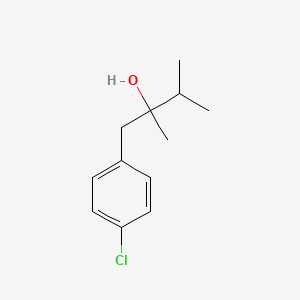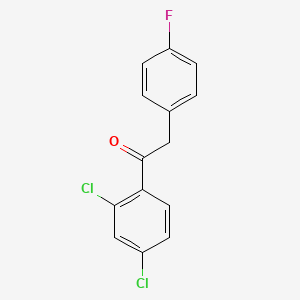
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, also known as 1-dichloro-2-fluoro-phenethyl ketone, is an organic compound with a molecular formula of C10H8Cl2F. It is a white, crystalline solid with a melting point of approximately 80°C, and a boiling point of approximately 200°C. It is insoluble in water but soluble in organic solvents. This compound has been used in various scientific research applications, including synthesis, biochemical and physiological effects, and future directions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Bromination Reactions : This compound is involved in selective α-monobromination reactions using specific ionic liquids. This process highlights its role in regioselective electrophilic bromination of various alkylaryl ketones (W. Ying, 2011).
Biotransformation and Chiral Synthesis : A study demonstrated the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate of Miconazole, an antifungal agent, using a specific strain of Acinetobacter sp. This biocatalysis process achieved high enantioselectivity, important in drug synthesis (Yan-Li Miao et al., 2019).
Molecular Structure Analysis : Research involving substituted pyrazole derivatives, including 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl, has contributed to understanding their molecular structures and intermolecular interactions. This is crucial in developing new compounds with specific physical and chemical properties (Carlos Bustos et al., 2015).
Potential Anti-Inflammatory Applications : A study on synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, which includes 1-(4-fluorophenyl) derivatives, suggests their significant anti-inflammatory activity. This is indicative of their potential therapeutic applications (N. Karande & L. Rathi, 2017).
Applications in Photochemistry and Crystallography : The study of adamantylacetophenones, including 1-(4-fluorophenyl) derivatives, provides insights into their photochemical behavior and crystal structures. This research is pivotal in understanding the photostability and reactivity of these compounds (T. Y. Fu et al., 1998).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-10-3-6-12(13(16)8-10)14(18)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHDKMSFNXCASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

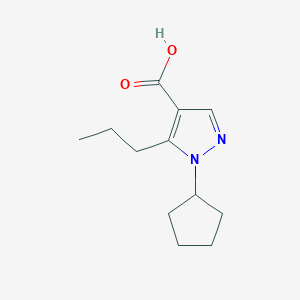
![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)
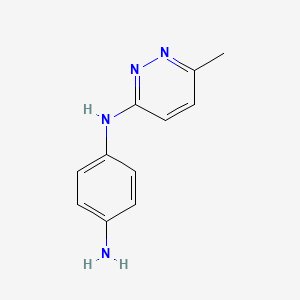
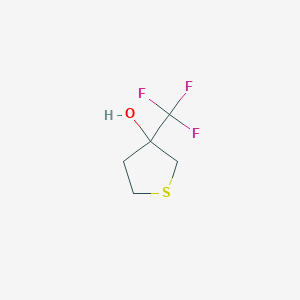
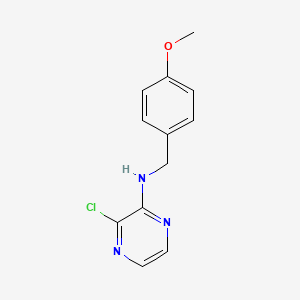
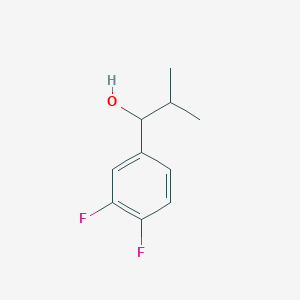
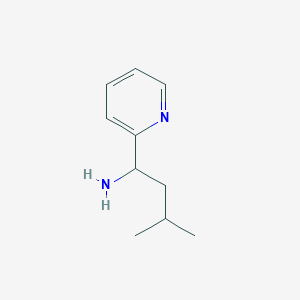
![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)
![4,5-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1427595.png)
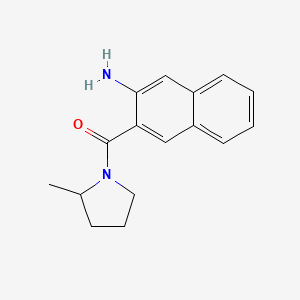
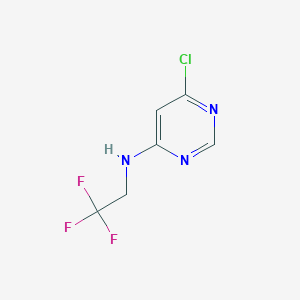

![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)
